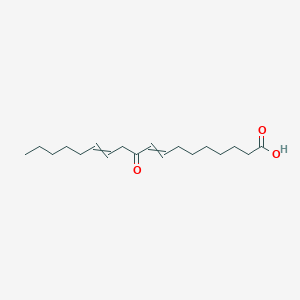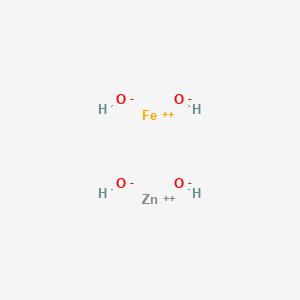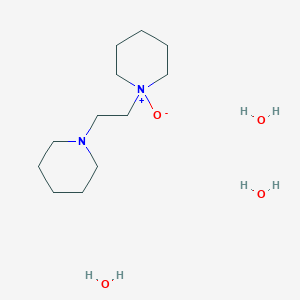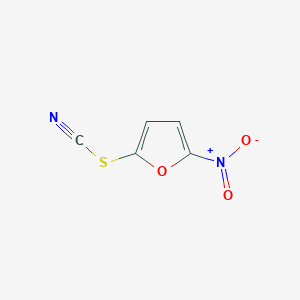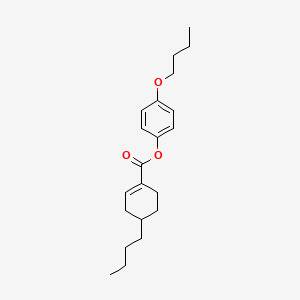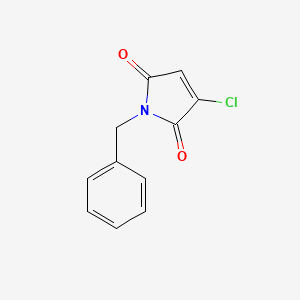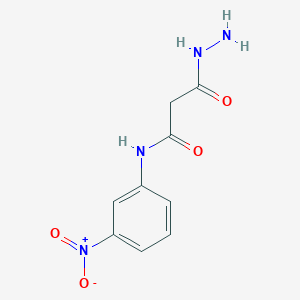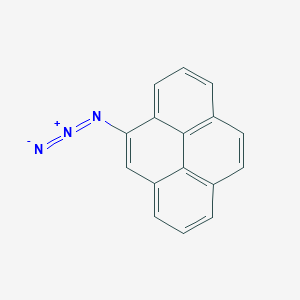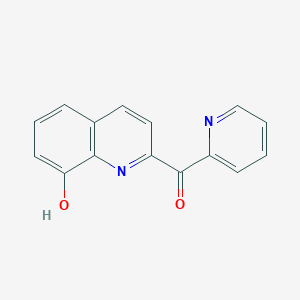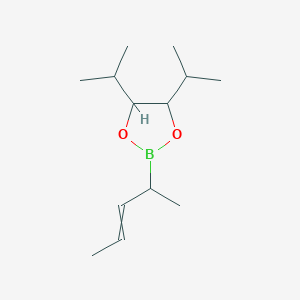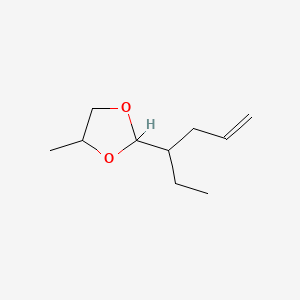
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of hex-5-en-3-ol with 4-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Reduction: Formation of hex-5-en-3-ol.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Wirkmechanismus
The mechanism of action of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions during synthetic processes. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hex-5-en-3-yltrimethylsilane
- (3S)-hex-5-en-3-yl(methyl)amine
- 2-(Hex-5-en-3-yl)-4,5-dihydrothiazole
Uniqueness
Compared to similar compounds, 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane stands out due to its unique dioxolane ring structure. This ring imparts stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in research and industrial processes.
Eigenschaften
CAS-Nummer |
113419-42-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-hex-5-en-3-yl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-4-6-9(5-2)10-11-7-8(3)12-10/h4,8-10H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
CUKXNWSAQLYGQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C)C1OCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


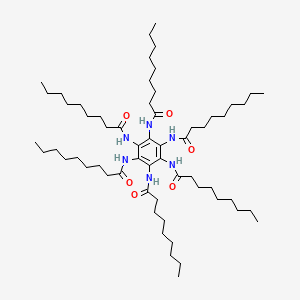
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
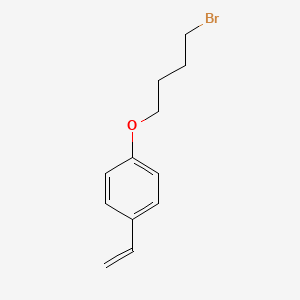
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
